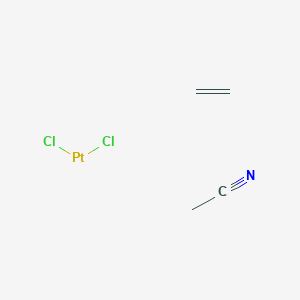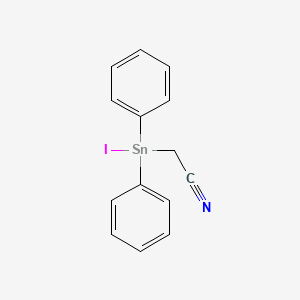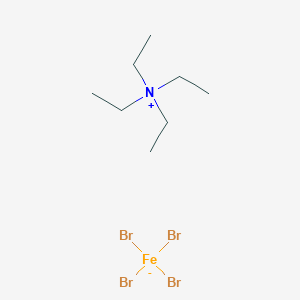
Tetrabromoiron(1-);tetraethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabromoiron(1-);tetraethylazanium is a chemical compound with the molecular formula C8H20Br4FeN. It consists of a tetraethylazanium cation and a tetrabromoiron anion. This compound is known for its unique properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tetrabromoiron(1-);tetraethylazanium typically involves the reaction of tetraethylammonium bromide with iron(III) bromide. The reaction is carried out in an aqueous solution, where the tetraethylammonium cation pairs with the tetrabromoiron anion to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabromoiron(1-);tetraethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron compounds.
Reduction: It can be reduced to form lower oxidation state iron compounds.
Substitution: The bromide ions can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halide salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) compounds, while reduction may produce iron(II) compounds. Substitution reactions can result in the formation of various halide or ligand-substituted iron complexes .
Aplicaciones Científicas De Investigación
Tetrabromoiron(1-);tetraethylazanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metal-based drugs.
Mecanismo De Acción
The mechanism of action of tetrabromoiron(1-);tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraethylammonium tetrafluoroborate
- Tetraethylammonium hexafluorophosphate
- Tetrabutylammonium tetrafluoroborate
- Tetrahexylammonium tetrafluoroborate
Uniqueness
Tetrabromoiron(1-);tetraethylazanium is unique due to its specific combination of a tetraethylazanium cation and a tetrabromoiron anion. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H20Br4FeN |
|---|---|
Peso molecular |
505.71 g/mol |
Nombre IUPAC |
tetrabromoiron(1-);tetraethylazanium |
InChI |
InChI=1S/C8H20N.4BrH.Fe/c1-5-9(6-2,7-3)8-4;;;;;/h5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
Clave InChI |
SXRJAJVMBPWRLV-UHFFFAOYSA-J |
SMILES canónico |
CC[N+](CC)(CC)CC.[Fe-](Br)(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





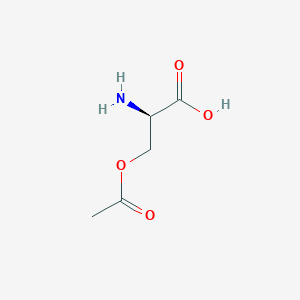


![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
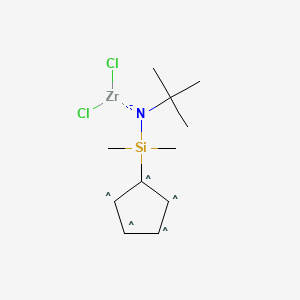
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
